An In-depth Technical Guide to the Chemical Properties of Hexacyclen Trisulfate
An In-depth Technical Guide to the Chemical Properties of Hexacyclen Trisulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacyclen trisulfate, also known by its systematic name 1,4,7,10,13,16-hexaazacyclooctadecane (B1329227) trisulfate, is a macrocyclic polyamine. Its structure is based on the 18-membered ring of hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane), which is the nitrogen analog of the crown ether 18-crown-6. The trisulfate salt form enhances its stability and influences its solubility. This document provides a technical overview of the known chemical properties of Hexacyclen trisulfate, with a focus on its structure, reactivity, and applications relevant to research and drug development.
Chemical and Physical Properties
Hexacyclen trisulfate is a light brown crystalline solid at room temperature.[1] Its core chemical identity is defined by the hexacyclen macrocycle, a versatile chelating agent capable of forming stable complexes with a variety of metal ions.[2] The presence of three sulfate (B86663) counter-ions contributes to its overall molecular weight and solubility characteristics.
Table 1: General and Physicochemical Properties of Hexacyclen Trisulfate
| Property | Value | Reference(s) |
| Systematic Name | 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate | [1] |
| Synonyms | Hexaaza-18-crown-6 trisulfate | [2] |
| CAS Number | 56187-09-8 | [1] |
| Molecular Formula | C₁₂H₃₀N₆·3H₂SO₄ | [1] |
| Molecular Weight | 552.64 g/mol | [1] |
| Appearance | Light brown crystalline solid | [1] |
| Purity | ≥ 95% | [1] |
| Storage Conditions | Room Temperature | [1] |
Data Presentation: Quantitative Chemical Data
Solubility
While specific solubility values in various solvents are not published, Hexacyclen trisulfate is expected to be soluble in water due to its salt nature and the hydrophilic character of the polyamine macrocycle. Its solubility in organic solvents is likely to be limited. For experimental purposes, it is recommended to test solubility in the desired solvent system empirically.
Acidity and Basicity (pKa Values)
The hexacyclen macrocycle contains six secondary amine groups, which can be protonated. The protonation constants (pKa values) determine the charge of the molecule at a given pH and are crucial for understanding its interaction with metal ions and biological systems. Although specific pKa values for 1,4,7,10,13,16-hexaazacyclooctadecane are not found in readily accessible literature, polyamines generally exhibit a range of pKa values for their successive protonations. These values are influenced by the electrostatic repulsion between the protonated amine groups within the macrocyclic ring.
Stability and Reactivity
Hexacyclen trisulfate is a stable compound under standard storage conditions.[1] The primary mode of reactivity for the hexacyclen core is its ability to act as a multidentate ligand, forming coordination complexes with a wide range of metal ions. The cyclic structure of the ligand contributes to the high stability of these complexes, a phenomenon known as the macrocyclic effect. This high stability is a key feature that underpins its utility in various applications.[1]
The reactivity of Hexacyclen trisulfate is centered on the lone pairs of electrons on the nitrogen atoms, which act as Lewis bases to coordinate with metal cations. The trisulfate counterions are not directly involved in this complexation but are important for the overall charge neutrality and solid-state structure of the compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of Hexacyclen trisulfate or its specific applications are not widely published in standard chemical literature. However, the synthesis of the parent macrocycle, 1,4,7,10,13,16-hexaazacyclooctadecane, has been described. The general approach often involves the cyclization of smaller amine and tosylated amine fragments under high-dilution conditions to favor intramolecular ring formation. The trisulfate salt can then be prepared by treating the free base with sulfuric acid. Researchers requiring a specific protocol for its synthesis would need to consult specialized literature on macrocycle synthesis.
For its application in areas such as ion chromatography or as a component in drug delivery systems, the experimental conditions would be highly dependent on the specific context of the research. General methodologies for these techniques are well-established, but a specific, universally applicable protocol for Hexacyclen trisulfate is not available.
Applications in Research and Development
The unique chelating properties of Hexacyclen trisulfate make it a molecule of interest in several scientific domains.
Metal Ion Chelation and Separation
The ability of the hexacyclen macrocycle to form stable and selective complexes with metal ions is its most significant chemical property.[1] This has led to its use in analytical chemistry, particularly in ion chromatography for the separation and analysis of metal ions.[1] The macrocycle can be functionalized onto a stationary phase or used as a mobile phase additive to achieve selective retention of different metal cations.
Caption: Workflow for metal ion separation using ion chromatography with Hexacyclen.
Drug Delivery Systems
Macrocyclic compounds, including polyamines, are explored as components of drug delivery systems.[1] Their ability to encapsulate or tether therapeutic agents can enhance drug solubility, stability, and targeted delivery. The polycationic nature of protonated hexacyclen at physiological pH can facilitate interaction with negatively charged biological molecules like nucleic acids, suggesting its potential in gene delivery applications.
Caption: Conceptual workflow of a Hexacyclen-based drug delivery system.
Signaling Pathways and Biological Interactions
A mandatory requirement of this guide was to include diagrams of signaling pathways involving Hexacyclen trisulfate. However, after a thorough review of the scientific literature, no specific information on the interaction of Hexacyclen trisulfate with or modulation of any cellular signaling pathways has been found.
While natural polyamines like spermine (B22157) and spermidine (B129725) are known to be involved in various cellular processes and signaling, it is not scientifically sound to extrapolate these functions to a synthetic macrocycle like hexacyclen without direct experimental evidence. The biological effects and mechanisms of action of Hexacyclen trisulfate remain an area for future research.
Conclusion
Hexacyclen trisulfate is a stable macrocyclic compound with well-established utility as a metal ion chelator. Its applications in analytical chemistry and potential in materials science and drug delivery are based on the strong and selective coordination chemistry of the hexacyclen core. However, there is a notable lack of publicly available quantitative data on its physicochemical properties, such as solubility and pKa values, and a complete absence of information regarding its effects on biological signaling pathways. This guide summarizes the current state of knowledge and highlights the areas where further research is needed to fully characterize the chemical and biological properties of this compound for advanced applications.
